N-[(6-Oxooxan-2-yl)methyl]acetamide
Description
N-[(6-Oxooxan-2-yl)methyl]acetamide is a heterocyclic compound featuring a six-membered oxan (tetrahydro-2H-pyran) ring with a ketone group at the 6-position and a methylacetamide substituent.
Properties
CAS No. |
111640-15-4 |
|---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
N-[(6-oxooxan-2-yl)methyl]acetamide |
InChI |
InChI=1S/C8H13NO3/c1-6(10)9-5-7-3-2-4-8(11)12-7/h7H,2-5H2,1H3,(H,9,10) |
InChI Key |
RISSWPBTWCXUMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1CCCC(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-Oxooxan-2-yl)methyl]acetamide can be achieved through several methods. One common approach involves the reaction of oxan-2-one with acetamide in the presence of a suitable catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The process may also involve purification steps such as crystallization or distillation to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(6-Oxooxan-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxan-2-one derivatives, while reduction may produce various amine derivatives .
Scientific Research Applications
N-[(6-Oxooxan-2-yl)methyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases, including its use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(6-Oxooxan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Structural Features of N-[(6-Oxooxan-2-yl)methyl]acetamide and Analogues
Structural Insights :
- Ring Systems : The oxan ring in the target compound offers conformational flexibility compared to rigid aromatic systems (e.g., coumarin in or indole in ).
- Substituent Effects: Electron-withdrawing groups (e.g., nitro in ) or extended π-systems (e.g., quinoline in ) in analogues may alter electronic properties and binding affinities.
Table 3: Reported Bioactivities of Analogues
Activity Insights :
- Indole- and coumarin-based acetamides () show cytotoxicity, possibly due to intercalation or enzyme inhibition.
- Substituents like quinoline () may enhance DNA binding, while morpholinones () could mimic ATP-binding motifs.
Physicochemical Properties
Table 4: Key Physicochemical Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
